2,3-Dichlorothioanisole
Overview
Description
2,3-Dichlorothioanisole is a chemical compound with the molecular formula C7H6Cl2S . It has a molecular weight of 193.09 .
Molecular Structure Analysis
The molecular structure of 2,3-Dichlorothioanisole consists of a six-membered benzene ring substituted with two chlorine atoms and one sulfur atom . The exact positions of these substituents could not be found in the available resources.Physical And Chemical Properties Analysis
2,3-Dichlorothioanisole has a molecular weight of 193.09 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Cyanation in Pharmaceutical Synthesis
2,3-Dichlorothioanisole is relevant in the field of pharmaceutical synthesis. A study by Leitch et al. (2017) explored the cyanation of 2,3-dichlorobenzoyl chloride, a process integral to the synthesis of Lamotrigine, an important pharmaceutical compound. This research highlighted various catalytic systems and conditions, including phase-transfer catalysts and catalyst-free conditions, that can effectively facilitate this cyanation reaction (Leitch et al., 2017).
Molecular Conformation Studies
In a 1978 study by Lumbroso et al., the conformations of various chloroanisole and chlorothioanisole compounds, including 2,3-Dichlorothioanisole, were analyzed. This research provided insights into the molecular structures and behaviors of these compounds, which is crucial for understanding their interactions and reactivity in various chemical processes (Lumbroso et al., 1978).
Environmental Impact and Safety Studies
A study by Mumtaz et al. (1998) focused on the toxicity of chemical mixtures, including those containing compounds related to 2,3-Dichlorothioanisole. This research is significant for understanding the environmental and health impacts of chemical mixtures, contributing to safer and more sustainable chemical practices (Mumtaz et al., 1998).
Adsorption and Soil Chemistry
Research by Kankou et al. (2013) on the adsorption of 2,3-dichloropropionanilide, a compound structurally related to 2,3-Dichlorothioanisole, on various soils highlighted the significance of these compounds in agricultural chemistry. This study informs on how these compounds interact with different soil types, which is vital for agricultural and environmental sciences (Kankou et al., 2013).
Advanced Material Science
The compound has been used in studies related to advanced material science, such as in the development of organic semiconductors and photovoltaic devices. Liu et al. (2012) discussed using 4-bromoanisole, a compound structurally similar to 2,3-Dichlorothioanisole, as a processing additive for controlling the phase separation in organic photovoltaic devices (Liu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
1,2-dichloro-3-methylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQBVIAGPLXQJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938922 | |
Record name | 1,2-Dichloro-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17733-25-4 | |
Record name | 1,2-Dichloro-3-(methylthio)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17733-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,2-dichloro-3-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017733254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Dichloro-3-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70938922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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